![molecular formula C9H8N2O2 B1583403 7-Methoxyquinoxalin-2(1H)-one CAS No. 55687-30-4](/img/structure/B1583403.png)
7-Methoxyquinoxalin-2(1H)-one
Overview
Description
7-Methoxyquinoxalin-2(1H)-one is a quinoxaline derivative . Quinoxaline derivatives are a significant class of heterocyclic compounds containing two nitrogen atoms and are known for their wide range of pharmacological activities .
Synthesis Analysis
Quinoxaline derivatives, such as 7-Methoxyquinoxalin-2(1H)-one, can be synthesized from the condensation of 3-hydroxy-2-oxo quinoxaline with 2,3-unsaturated carbonyl compounds under different conditions to yield ester and amide derivatives . The structure of the synthesized compounds can be elucidated based on IR, 1H NMR, 13C NMR, mass, and elemental analyses .Molecular Structure Analysis
The molecular structure of 7-Methoxyquinoxalin-2(1H)-one can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
In the context of biological evaluation, 7-Methoxyquinoxalin-2(1H)-one derivatives have shown inhibitory activity against α-amylase and α-glucosidase .Scientific Research Applications
Antitumor Activity
7-Methoxyquinoxalin-2(1H)-one: derivatives have been synthesized and evaluated for their potential as antitumor agents. These compounds have shown promising results in inhibiting cancer cell growth, particularly against breast cancer (MCF-7) and cervical cancer (Hela) cell lines . The ability to induce cell cycle arrest and apoptosis makes these derivatives valuable in the development of new cancer therapies.
Anti-Hyperglycemic Properties
Researchers have developed novel quinoxaline-isoxazole hybrids with 7-Methoxyquinoxalin-2(1H)-one as a core structure, exhibiting significant anti-hyperglycemic activities . These compounds have been tested for their inhibitory effects on α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, showing potential as treatments for conditions like diabetes.
Pharmacological Applications
In pharmacology, 7-Methoxyquinoxalin-2(1H)-one has been utilized in the synthesis of Grazoprevir (MK-5172), a medication used to treat Hepatitis C . The compound serves as a building block for creating various derivatives with therapeutic properties, highlighting its importance in drug development.
Materials Science
The chemical properties of 7-Methoxyquinoxalin-2(1H)-one make it suitable for use in materials science. Its derivatives can be used to create new materials with specific properties, such as enhanced stability or improved performance in certain environmental conditions .
Environmental Science
While direct applications in environmental science are not explicitly documented, the synthesis and study of 7-Methoxyquinoxalin-2(1H)-one derivatives can contribute to environmental science by providing insights into the degradation and transformation of quinoxaline compounds in natural settings .
Biological Research
In biological research, 7-Methoxyquinoxalin-2(1H)-one and its derivatives are valuable for studying cell biology and biochemistry. They can be used as molecular probes to understand cellular processes, enzyme functions, and the mechanisms of disease progression .
Mechanism of Action
Target of Action
The primary targets of 7-Methoxyquinoxalin-2(1H)-one are the enzymes α-amylase and α-glucosidase . These enzymes play a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the body .
Mode of Action
7-Methoxyquinoxalin-2(1H)-one interacts with α-amylase and α-glucosidase, inhibiting their activities .
Biochemical Pathways
The inhibition of α-amylase and α-glucosidase by 7-Methoxyquinoxalin-2(1H)-one affects the carbohydrate digestion pathway . This leads to a reduction in postprandial hyperglycemia, which is the high blood sugar level that occurs after a meal . The downstream effect of this is a potential reduction in the risk of developing type 2 diabetes .
Pharmacokinetics
The compound has been found to meet lipinski’s rules of five, which suggest good bioavailability .
Result of Action
This can lead to a decrease in postprandial blood sugar levels, potentially reducing the risk of type 2 diabetes .
Future Directions
properties
IUPAC Name |
7-methoxy-1H-quinoxalin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)11-9(12)5-10-7/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVERQUMLAYWTMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333208 | |
Record name | 7-Methoxyquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55687-30-4 | |
Record name | 7-Methoxyquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methoxy-1,2-dihydroquinoxalin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the synthesis of 7-Methoxyquinoxalin-2(1H)-one as described in the research?
A1: The research focuses on optimizing the Hinsberg reaction, a common method for synthesizing quinoxalinone derivatives. [] The study found that 7-Methoxyquinoxalin-2(1H)-one (7b) can be synthesized regioselectively, meaning only one isomer is formed, regardless of the reaction pH. This is significant because achieving regioselectivity in organic synthesis is often challenging. The study also highlights the influence of substituents on the benzene ring of o-phenylenediamine derivatives and their reactivity in the Hinsberg reaction. [] For instance, while a methoxy group allows for regioselectivity, nitro and amino substituents hinder the formation of the desired quinoxalinone ring. []
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